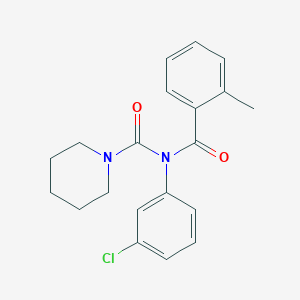
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide, also known as JNJ-42165279, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine carboxamide compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 2-methylbenzoyl chloride to form N-(3-chlorophenyl)-2-methylbenzamide, which is then reacted with piperidine-1-carboxylic acid to form the final product.
Starting Materials
3-chloroaniline, 2-methylbenzoyl chloride, piperidine-1-carboxylic acid, diethyl ether, sodium hydroxide, hydrochloric acid, sodium chloride, magnesium sulfate
Reaction
Step 1: Dissolve 3-chloroaniline in diethyl ether and add sodium hydroxide. Stir the mixture for 10 minutes., Step 2: Add 2-methylbenzoyl chloride dropwise to the mixture and stir for 2 hours., Step 3: Add hydrochloric acid to the mixture to adjust the pH to 2-3., Step 4: Extract the product with diethyl ether and wash with water., Step 5: Dry the product with magnesium sulfate and evaporate the solvent., Step 6: Dissolve the product in diethyl ether and add piperidine-1-carboxylic acid. Stir the mixture for 2 hours., Step 7: Extract the product with diethyl ether and wash with water., Step 8: Dry the product with magnesium sulfate and evaporate the solvent., Step 9: Recrystallize the product from a suitable solvent to obtain N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide involves its binding to the kappa opioid receptor and blocking its activation by endogenous ligands such as dynorphins. This results in the inhibition of the downstream signaling pathways, leading to the reduction of pain and stress responses.
生化和生理效应
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and stress responses in animal models, indicating its potential use in the treatment of chronic pain, depression, and anxiety disorders. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other opioids.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research studies. It also has a high affinity and selectivity for the kappa opioid receptor, making it a potent and specific tool for studying the function of this receptor. However, one of the limitations of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective kappa opioid receptor antagonists based on the structure of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide. Another direction is the investigation of the therapeutic potential of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide in other diseases such as addiction, schizophrenia, and neurodegenerative disorders. Furthermore, the elucidation of the crystal structure of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide bound to the kappa opioid receptor can provide valuable insights into its mechanism of action and aid in the development of more effective therapies.
科学研究应用
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the kappa opioid receptor, which plays a crucial role in the regulation of pain and stress responses. Therefore, N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
属性
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-15-8-3-4-11-18(15)19(24)23(17-10-7-9-16(21)14-17)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAWYECLWRKFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

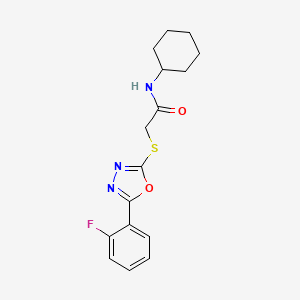
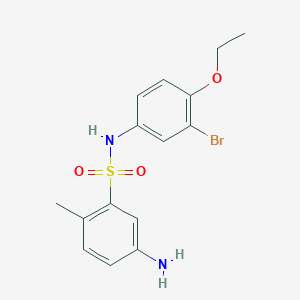
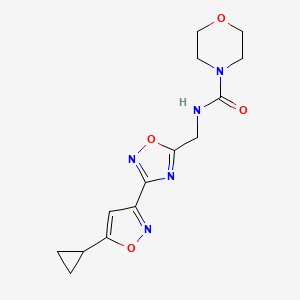
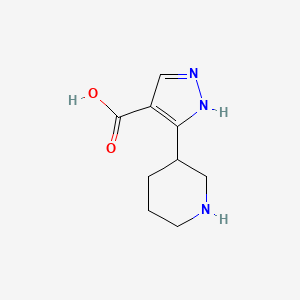
![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)
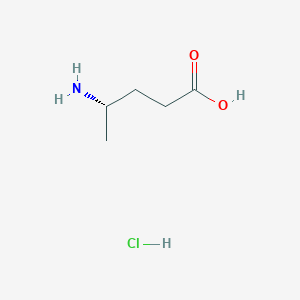
![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)
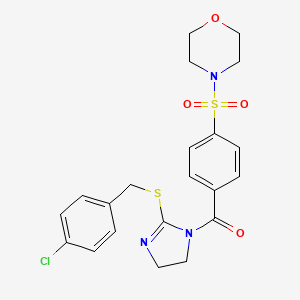
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)
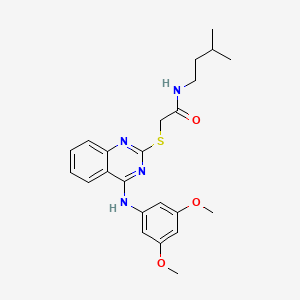
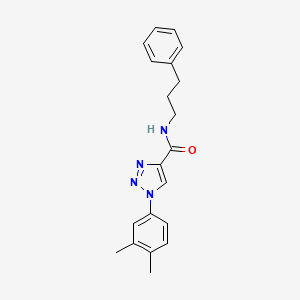
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)